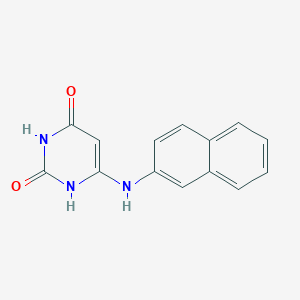

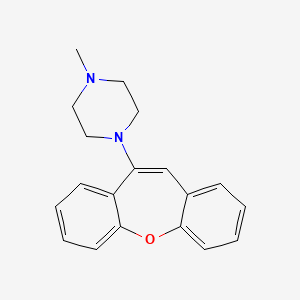

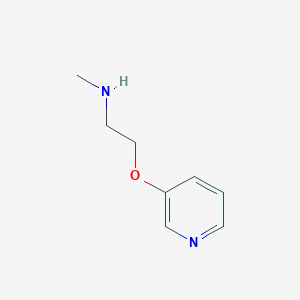

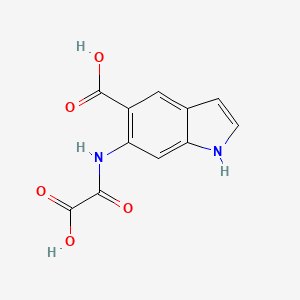

D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CR665 has been extensively studied for its analgesic properties. It has shown efficacy in reducing visceral pain without causing central nervous system side effects such as sedation, respiratory depression, or euphoria. This makes it a promising candidate for the treatment of chronic pain conditions .

In addition to its analgesic properties, CR665 has demonstrated anti-inflammatory effects in preclinical studies. It is being investigated for its potential use in treating inflammatory conditions and other pain-related disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CR665 involves the assembly of a tetrapeptide sequence using solid-phase peptide synthesis (SPPS). The sequence includes D-phenylalanine, D-phenylalanine, D-norleucine, and D-arginine, followed by the attachment of a picolylamine group at the C-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CR665 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to facilitate the production of CR665 .

Análisis De Reacciones Químicas

Types of Reactions

CR665 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not undergo significant chemical transformations under physiological conditions, which contributes to its stability and efficacy as a therapeutic agent .

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Major Products Formed

The major product formed during the synthesis of CR665 is the tetrapeptide itself. No significant by-products are reported under optimized reaction conditions .

Mecanismo De Acción

CR665 exerts its effects by selectively binding to kappa-opioid receptors located on peripheral nerves. This binding inhibits the release of neurotransmitters involved in pain signaling, thereby reducing pain perception. Unlike traditional opioids, CR665 does not cross the blood-brain barrier, which minimizes the risk of central nervous system side effects .

Comparación Con Compuestos Similares

Similar Compounds

Difelikefalin (CR845): Another peripherally restricted kappa-opioid receptor agonist with similar analgesic properties.

Nalfurafine: A kappa-opioid receptor agonist used in the treatment of pruritus.

Uniqueness of CR665

CR665 is unique in its high selectivity for peripheral kappa-opioid receptors and its minimal central nervous system penetration. This selectivity reduces the risk of side effects such as sedation and respiratory depression, making it a safer alternative to traditional opioids .

Propiedades

| CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. | |

Número CAS |

228546-92-7 |

Fórmula molecular |

C36H49N9O4 |

Peso molecular |

671.8 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |

InChI |

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |

Clave InChI |

DBOGGOVKHSCMNB-OMRVPHBLSA-N |

SMILES isomérico |

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

SMILES canónico |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Otros números CAS |

228546-92-7 |

Secuencia |

FFXR |

Sinónimos |

CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.